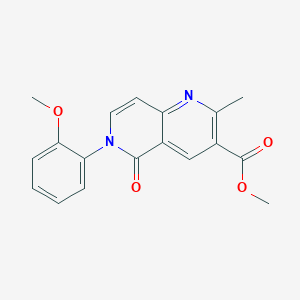![molecular formula C17H15NO3 B5238158 6-(2-METHOXYETHYL)-6-AZATETRACYCLO[6.5.2.0?,(1)?.0(1)(1),(1)?]PENTADECA-1,3,8(15),9,11(14)-PENTAENE-5,7-DIONE](/img/structure/B5238158.png)
6-(2-METHOXYETHYL)-6-AZATETRACYCLO[6.5.2.0?,(1)?.0(1)(1),(1)?]PENTADECA-1,3,8(15),9,11(14)-PENTAENE-5,7-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-METHOXYETHYL)-6-AZATETRACYCLO[6520?,(1)?0(1)(1),(1)?]PENTADECA-1,3,8(15),9,11(14)-PENTAENE-5,7-DIONE is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
The synthesis of 6-(2-METHOXYETHYL)-6-AZATETRACYCLO[6.5.2.0?,(1)?.0(1)(1),(1)?]PENTADECA-1,3,8(15),9,11(14)-PENTAENE-5,7-DIONE involves multiple steps, including the formation of intermediate compounds and the use of specific reagents and conditions. One method involves the treatment of 2-(6-(2-methoxyethyl)pyridyl) carboxylates with alkyl iodides in the presence of zinc dust and a catalytic amount of NiCl2 in DMF at 50°C, which affords unsymmetrical ketones in good yields by a one-pot procedure .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where leaving groups are present.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yields.
Scientific Research Applications
6-(2-METHOXYETHYL)-6-AZATETRACYCLO[6.5.2.0?,(1)?.0(1)(1),(1)?]PENTADECA-1,3,8(15),9,11(14)-PENTAENE-5,7-DIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of intricate organic frameworks.
Mechanism of Action
The mechanism by which 6-(2-METHOXYETHYL)-6-AZATETRACYCLO[6.5.2.0?,(1)?.0(1)(1),(1)?]PENTADECA-1,3,8(15),9,11(14)-PENTAENE-5,7-DIONE exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, 6-(2-METHOXYETHYL)-6-AZATETRACYCLO[6.5.2.0?,(1)?.0(1)(1),(1)?]PENTADECA-1,3,8(15),9,11(14)-PENTAENE-5,7-DIONE stands out due to its unique structural features and reactivity. Similar compounds include:
2-Methoxyethyl acetate: Used in various industrial applications.
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its pharmacological activities.
These compounds share some functional groups and structural motifs but differ in their overall architecture and specific applications.
Properties
IUPAC Name |
6-(2-methoxyethyl)-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-21-9-8-18-16(19)12-6-4-10-2-3-11-5-7-13(17(18)20)15(12)14(10)11/h4-7H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKJUMXTXPVERC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C3C(=CC=C4C3=C(CC4)C=C2)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{5-[(4-ethyl-1-piperazinyl)methyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B5238077.png)
![2-(2,3-Dimethylphenyl)-8-(2-methylbutan-2-yl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5238081.png)
![2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N,N-dimethylacetamide](/img/structure/B5238092.png)
![5-methyl-N-phenyl-7-(2-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5238109.png)


![5-ethyl-4-methyl-6-(3-{[2-(4-methylphenoxy)ethyl]thio}-1H-diaziren-1-yl)-2-pyrimidinamine](/img/structure/B5238139.png)

![1-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B5238152.png)
![N-benzyl-1-(2-methylbenzyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5238162.png)

![2-[(4-fluorophenoxy)methyl]-N-methyl-N-(2-phenylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5238169.png)
![2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE](/img/structure/B5238171.png)
![[3,4,6-Triacetyloxy-5-[(3-nitrobenzoyl)amino]oxan-2-yl]methyl acetate](/img/structure/B5238178.png)
